6-Bromo-3-(2-fluorophenyl)-1,2,3-benzotriazin-4(3H)-one
Description
Properties
CAS No. |
646525-18-0 |
|---|---|
Molecular Formula |
C13H7BrFN3O |
Molecular Weight |
320.12 g/mol |
IUPAC Name |
6-bromo-3-(2-fluorophenyl)-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C13H7BrFN3O/c14-8-5-6-11-9(7-8)13(19)18(17-16-11)12-4-2-1-3-10(12)15/h1-7H |
InChI Key |
MWAXXRYEPYUKFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=C(C=CC(=C3)Br)N=N2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(2-fluorophenyl)-1,2,3-benzotriazin-4(3H)-one typically involves the reaction of 2-fluoroaniline with bromine and subsequent cyclization. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and catalysts like copper(I) bromide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(2-fluorophenyl)-1,2,3-benzotriazin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine or fluorine positions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding quinones or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzotriazinones.
Scientific Research Applications
6-Bromo-3-(2-fluorophenyl)-1,2,3-benzotriazin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-3-(2-fluorophenyl)-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to alterations in cellular pathways and physiological responses.
Comparison with Similar Compounds
3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT)
- Structure : Contains a diethoxyphosphoryloxy group at position 3 instead of the 2-fluorophenyl and bromine substituents.
- Molecular Weight : 299.21 g/mol .
- Applications : Widely used as a peptide coupling reagent due to its ability to activate carboxyl groups efficiently. Goodman et al. (1999) demonstrated its effectiveness in synthesizing peptides with high yields and minimal racemization .
- Key Differences :
- The phosphoryloxy group in DEPBT facilitates hydrolyzable reactivity, critical for coupling reactions.
- In contrast, the bromine and fluorophenyl groups in the target compound may prioritize electrophilic aromatic substitution or Suzuki-Miyaura cross-coupling reactions.
- DEPBT’s lower molecular weight (299.21 vs. ~322.12 for the target compound) suggests differences in solubility and steric demands.
3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one
- Structure : Features a chloromethyl group at position 3.
- Molecular Weight : 195.61 g/mol .
- Applications : Primarily studied for analytical separation using reverse-phase HPLC, highlighting its utility in quality control .
- Key Differences :
- The chloromethyl group is smaller and less electron-withdrawing than the 2-fluorophenyl-bromo combination, leading to lower logP (1.22 vs. estimated >2.5 for the target compound).
- The absence of aromatic substituents reduces opportunities for π-π interactions, which could be critical in drug-receptor binding for the target molecule.
Azinphos-methyl (Organophosphate Insecticide)
- Structure: Contains a phosphorodithioate group linked to a mercaptomethyl-benzotriazinone core.
- Applications : Acts as a potent acetylcholinesterase inhibitor, used in agriculture as an insecticide .
- Key Differences :
- The phosphorodithioate group confers high toxicity, contrasting with the target compound’s likely lower acute hazard profile.
- Azinphos-methyl’s bulkier substituents (e.g., methyl and ethoxy groups) result in significantly higher molecular weight and distinct pharmacokinetics.
Mechanistic and Functional Insights
- Reactivity : The bromine atom in the target compound may enable cross-coupling reactions (e.g., Suzuki), while the fluorophenyl group enhances stability and bioavailability via C-F bond strength .
- Analytical Behavior : Compared to the chloromethyl analog, the target’s higher molecular weight and lipophilicity would necessitate modified HPLC conditions (e.g., acetonitrile gradients) for separation .
Biological Activity
6-Bromo-3-(2-fluorophenyl)-1,2,3-benzotriazin-4(3H)-one is a synthetic organic compound belonging to the class of benzotriazines. Its unique structure, characterized by the presence of bromine and fluorine substituents, suggests potential biological activities that merit detailed investigation. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H7BrFN3O
- Molecular Weight : 320.117 g/mol
- CAS Number : 646525-18-0
The presence of bromine and fluorine atoms in its structure may enhance its reactivity and interaction with biological molecules, potentially leading to novel therapeutic applications .
Antibacterial Properties
Research indicates that compounds similar to 6-bromo-3-(2-fluorophenyl)-1,2,3-benzotriazin-4(3H)-one exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The electronic properties imparted by the halogen substituents are believed to enhance their interaction with bacterial targets.
Table 1: Antibacterial Activity Against Common Bacteria
| Compound Name | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 6-Bromo-3-(2-fluorophenyl)-1,2,3-benzotriazin-4(3H)-one | TBD | Staphylococcus aureus |
| 6-Bromo-1,2,3-benzotriazin-4(1H)-one | 15.63 | Bacillus subtilis |
| 3-(2-Fluorophenyl)-6-iodo-1,2,3-benzotriazin-4(3H)-one | 7.82 | Micrococcus luteus |
The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of these compounds against specific bacterial strains. For instance, the analogs with electron-withdrawing groups generally exhibit enhanced antibacterial potency .
The antibacterial activity of benzotriazine derivatives is often attributed to their ability to disrupt bacterial cell membranes or inhibit key enzymatic pathways. The presence of electron-withdrawing substituents like fluorine can enhance the lipophilicity of the compound, facilitating better membrane penetration .
Study 1: Synthesis and Evaluation
In a recent study published in the Journal of Clinical Case Reports and Trials, researchers synthesized several benzotriazine derivatives including 6-bromo-3-(2-fluorophenyl)-1,2,3-benzotriazin-4(3H)-one. The study evaluated their antibacterial activities against various pathogens and found promising results indicating significant inhibition at low concentrations .
Study 2: Comparative Analysis
A comparative analysis conducted on a series of benzotriazine derivatives revealed that those with halogen substitutions exhibited superior antibacterial properties compared to their non-halogenated counterparts. The study highlighted how variations in substitution patterns influenced biological activity significantly .
Q & A
Q. Basic
- NMR : and NMR confirm substitution patterns and purity.
- X-ray Crystallography : Resolves molecular geometry and packing (e.g., C–H⋯O interactions noted in fluorobenzene analogs) .
- HPLC : Validates purity (>95%) using reverse-phase columns with acetonitrile/water gradients .
How can enantiomeric purity be maintained during synthesis?
Advanced
Racemization is minimized using coupling reagents like DEPBT, which exhibits low epimerization rates even for stereosensitive intermediates. For example, DEPBT achieved >98% enantiomeric excess in peptide couplings . Optimize reaction temperature (<0°C) and avoid prolonged exposure to basic conditions.
What solvent systems are optimal for recrystallization?
Basic
Ethanol or ethanol/water mixtures are effective for recrystallization due to moderate polarity, which balances solubility and yield. For halogenated analogs, mixed solvents (e.g., dichloromethane/hexane) improve crystal quality .
How does bromine at position 6 impact cross-coupling reactivity?
Advanced
The bromine atom serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings. Comparative studies with chloro/fluoro analogs show bromine’s superior leaving-group ability, enabling efficient aryl-aryl bond formation . Monitor Pd catalyst loading (1–5 mol%) to prevent dehalogenation side reactions.
What stability considerations apply under varying storage conditions?
Basic
Store at –20°C under inert atmosphere to prevent hydrolysis of the triazinone ring. Degradation studies on similar compounds show <5% decomposition over 6 months when protected from light and moisture .
Can this compound act as an enzyme inhibitor (e.g., alpha-glucosidase)?
Advanced
Benzotriazinone sulfonamides exhibit inhibitory activity against alpha-glucosidase (IC ~10 µM) via electrostatic interactions with the enzyme’s active site . Docking simulations suggest the 2-fluorophenyl group enhances binding affinity by filling hydrophobic pockets . Validate via in vitro assays with p-nitrophenyl glucopyranoside as substrate.
How to resolve contradictions in spectral data during structural confirmation?
Advanced
Discrepancies in NMR or IR spectra may arise from tautomerism in the triazinone ring. Use variable-temperature NMR to identify dominant tautomers. Cross-validate with high-resolution mass spectrometry (HRMS) and computational IR simulations .
What computational methods predict biological target interactions?
Advanced
Molecular dynamics (MD) simulations and free-energy perturbation (FEP) quantify binding to targets like serotonin receptors. Electrostatic potential surfaces (EPS) map interaction hotspots, as demonstrated for benzotriazinone derivatives . Pair with in silico ADMET profiling to prioritize candidates for in vivo testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
